3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea
Description
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is an organic compound that features a bithiophene core, which is a common motif in organic electronics due to its excellent electronic properties
Properties
IUPAC Name |
1-phenyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(19-13-5-2-1-3-6-13)18-11-10-14-8-9-16(22-14)15-7-4-12-21-15/h1-9,12H,10-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWHPSHLYIPHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea typically involves the cross-coupling of 2-halothiophenes to form the bithiophene core Common reagents used in these reactions include palladium catalysts for the cross-coupling and various amines for the substitution steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cross-coupling reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the urea group.
Substitution: The phenylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different structural features and electronic properties
Uniqueness
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea is unique due to its combination of a bithiophene core with an ethyl and phenylurea group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .
Biological Activity
3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea is an organic compound notable for its unique structure that incorporates a bithiophene core, which is widely recognized for its electronic properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.
- Molecular Formula : C17H16N2OS2
- Molecular Weight : 328.4517 g/mol
- CAS Number : 2640822-29-1
- Structure : The compound features a urea moiety linked to a bithiophene unit via an ethyl chain and a phenyl group.
Synthesis
The synthesis of this compound typically involves cross-coupling reactions, particularly the Suzuki-Miyaura coupling method. This process generally requires:
- Reagents : Palladium catalyst (e.g., Pd(PPh3)4), potassium carbonate as a base, and solvents like toluene or DMF.
- Conditions : Elevated temperatures under an inert atmosphere to ensure optimal yield and purity.
Anticancer Properties
Research indicates that compounds with similar structural motifs show promising anticancer activities. For instance, studies on related urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : IC50 values indicating moderate to high efficacy.
- Liver Cancer (SK-Hep-1) : Compounds exhibited notable cytotoxicity.
Table 1: Anticancer Activity of Related Urea Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Urea Derivative A | SK-Hep-1 | 0.004 |
| Urea Derivative B | NUGC-3 | TBD |
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values have been reported in studies for various pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Urea Derivative C | Staphylococcus aureus | 0.06 |
| Urea Derivative D | Escherichia coli | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes/Receptors : The bithiophene unit can engage in π-π interactions with aromatic residues in proteins, while the urea moiety may form hydrogen bonds with amino acid side chains.
Case Studies
In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the phenyl or bithiophene groups significantly influenced biological activity. For example:
- Substituted phenyl groups enhanced anticancer activity in specific cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
